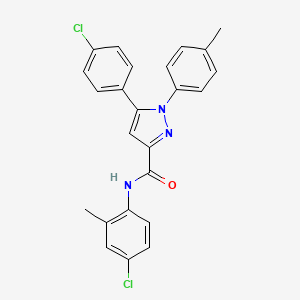

N-(4-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide

Description

N-(4-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a trifunctional substitution pattern:

- N-substituent: 4-chloro-2-methylphenyl group.

- 1-position: 4-methylphenyl group.

- 5-position: 4-chlorophenyl group.

Its synthesis typically involves coupling reactions using reagents such as EDCI and HOBt in DMF, followed by purification via preparative thin-layer chromatography .

Properties

IUPAC Name |

N-(4-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl2N3O/c1-15-3-10-20(11-4-15)29-23(17-5-7-18(25)8-6-17)14-22(28-29)24(30)27-21-12-9-19(26)13-16(21)2/h3-14H,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZRXOHPELWFDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)NC3=C(C=C(C=C3)Cl)C)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions

Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of Aromatic Rings: The chlorinated aromatic rings are introduced via electrophilic aromatic substitution reactions, where chlorinated benzene derivatives react with the pyrazole core.

Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield benzoic acids, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of pyrazole derivatives, including N-(4-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide, as anticancer agents. The compound has been evaluated against various cancer cell lines, demonstrating promising results.

- Case Study Findings :

- A derivative similar to the compound showed effective inhibition of proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cell lines with growth inhibition percentages of 54.25% and 38.44%, respectively .

- Another study indicated that modifications at the N1 position of the pyrazole significantly influenced antiproliferative activity, suggesting structure-activity relationships (SAR) that could guide future drug design .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively researched. The introduction of specific substituents in the pyrazole structure can enhance anti-inflammatory effects.

- Research Insights :

- Compounds with a similar scaffold have shown significant anti-inflammatory activity, with some derivatives displaying IC50 values indicating effective inhibition of inflammatory pathways .

- The incorporation of thienyl moieties has been associated with increased acute toxicity; however, careful structural modifications have led to compounds with favorable safety profiles while retaining efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Key findings include:

| Substituent Position | Effect on Activity | Observations |

|---|---|---|

| N1 | Significant impact on antiproliferative activity | Variations lead to loss or gain of activity against specific cancer cell lines |

| Position 5 | Modifications can enhance anti-inflammatory properties | Certain structures showed improved efficacy while maintaining safety |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple aromatic rings and functional groups allows it to bind to these targets with high affinity, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Compound 3b ()

- Structure: 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide.

- Key Differences: Replaces the 4-chloro-2-methylphenyl group with a phenyl-cyano substituent. Retains dual chlorophenyl groups but lacks the 4-methylphenyl substitution at the 1-position.

- Impact: Lower melting point (171–172°C) compared to analogues with bulkier substituents, suggesting reduced crystallinity due to asymmetric substitution .

Compound 3e ()

- Structure: 5-Chloro-1-(4-chlorophenyl)-N-(1-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide.

- Key Differences: Introduces a 4-chlorophenyl group at the 1-position instead of 4-methylphenyl. Incorporates a cyano group at the 4-position of the pyrazole core.

- Impact: Increased halogen density improves thermal stability (mp 172–174°C) . Cyano groups may enhance hydrogen-bonding interactions, influencing solubility and receptor binding .

N-(4-chloro-2-methylphenyl)-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide ()

- Structure: Replaces the 5-position 4-chlorophenyl with pyridin-3-yl.

- Reduced halogen content may decrease logP, favoring aqueous solubility but reducing CNS penetration .

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (–15)

- Structure: Features a 2,4-dichlorophenyl group at the 1-position and a pyridylmethyl carboxamide at the 3-position.

- Activity: Potent CB1 receptor antagonist (IC50 = 0.139 nM) due to synergistic effects of dichlorophenyl and pyridylmethyl groups . Crystal structure analysis (monoclinic, P21/c) reveals tight packing via hydrogen bonding (N–H···O and C–H···Cl interactions), enhancing stability .

- Absence of pyridylmethyl may limit interactions with polar receptor residues .

Melting Points and Solubility

Key Research Findings

Substituent-Driven Bioactivity: Chlorine atoms at the 4-position of phenyl rings correlate with enhanced receptor binding in cannabinoid antagonists, as seen in –15 .

Crystallinity and Stability : Hydrogen-bond networks (e.g., N–H···O in ) improve thermal stability but may reduce solubility .

Synthetic Optimization : EDCI/HOBt-mediated coupling in DMF () is a robust method for pyrazole carboxamides, though yields vary with substituent complexity .

Biological Activity

N-(4-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide, commonly referred to as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C22H18Cl2N4O

- Molecular Weight : 423.31 g/mol

- IUPAC Name : this compound

The compound features a complex structure characterized by multiple aromatic rings and a pyrazole core, which is known for its diverse biological activities.

Anticancer Activity

Numerous studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The mechanisms through which this compound operates include:

- Inhibition of Cell Proliferation : Research shows that this compound can inhibit the growth of various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cells.

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This action may contribute to its potential in treating inflammatory diseases.

Antimicrobial Activity

Emerging evidence suggests that pyrazole derivatives possess antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi, showing promising results in inhibiting their growth.

Case Study 1: Anticancer Efficacy

In a study conducted by Li et al., the compound was tested against multiple cancer cell lines, revealing significant cytotoxicity. The study highlighted that the compound induced apoptosis in cancer cells, leading to cell death and reduced tumor growth.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to specific protein targets involved in cancer progression. These studies indicated strong interactions with proteins such as Aurora-A kinase, which is crucial for cell cycle regulation.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.